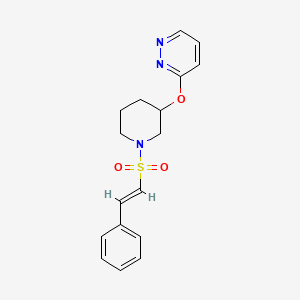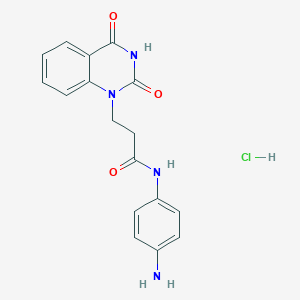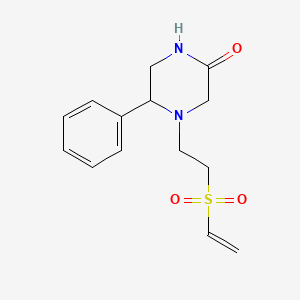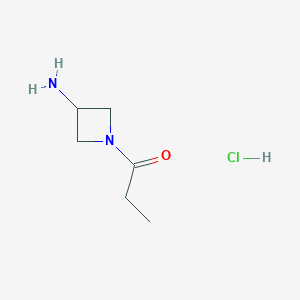![molecular formula C24H25N7O2 B2498674 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920363-77-5](/img/structure/B2498674.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves multistep reactions starting from pyrazole or pyrimidine precursors. For example, Abdelriheem et al. (2017) demonstrated an effective synthesis convention of pyrazolo[1,5-a]pyrimidines through the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and diazonium salts, which could be a relevant method for synthesizing compounds similar to the one (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a triazolo ring fused to a pyrimidine base, which contributes to the compound's unique chemical behavior. The structural elucidation is often achieved through spectral data analysis, including NMR, IR, and sometimes X-ray crystallography, providing insights into the compound's molecular geometry, electronic distribution, and potential reactive sites.
Chemical Reactions and Properties
Compounds containing triazolo[1,5-a]pyrimidine and piperazine groups participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes, owing to the presence of multiple reactive sites. These reactions can lead to the formation of novel derivatives with potential biological activities. The chemical properties of such compounds are significantly influenced by the substituents on the triazolo[1,5-a]pyrimidine core and the piperazine ring, affecting their reactivity, stability, and interaction with biological targets.
Physical Properties Analysis
The physical properties of triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications in drug formulation and chemical synthesis. These properties can be tailored by modifying the substituents on the core structure, enabling the optimization of the compound's pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical stability, reactivity, and potential for bioactivation of triazolo[1,5-a]pyrimidine derivatives are essential aspects of their chemical property analysis. Studies, such as those by Gunduz et al. (2018), investigating the genotoxicity of similar compounds, highlight the importance of understanding the metabolic pathways and potential toxicities associated with these molecules, which is crucial for their safe use in pharmaceutical applications (Gunduz et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo and Triazolo Derivatives : Abdelriheem et al. (2017) reported the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety. These compounds are of interest due to their antitrypanosomal activity and as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Properties : A study by Bektaş et al. (2007) synthesized 1,2,4-Triazole derivatives, some of which exhibited moderate antimicrobial activities against test microorganisms. This highlights the potential use of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Antihypertensive Agents : A study by Bayomi et al. (1999) focused on synthesizing 1,2,4-triazolol[1,5-alpha]pyrimidines with potential antihypertensive properties. Some compounds in this study showed promising activity, suggesting their possible use in treating hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Synthesis in Supercritical Carbon Dioxide : Baklykov et al. (2019) explored an environmentally friendly synthesis method by producing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, in supercritical carbon dioxide, offering a solvent-free, high-yield method (Baklykov, Rusinov, Rusinov, Charushin, Kopchuk, Zyryanov, & Artem’ev, 2019).
Antitumor Applications : The synthesis of pyridotriazolopyrimidines by Abdallah et al. (2017) for use as antitumor agents is another significant application. This study evaluated the compounds against cancer cell lines, indicating their potential in cancer treatment (Abdallah, Gomha, Morad, & Elaasser, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBARSYNMOVTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)


![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)
